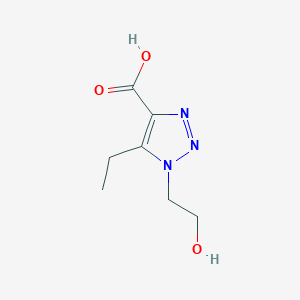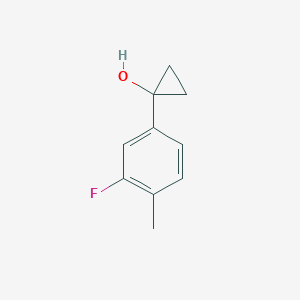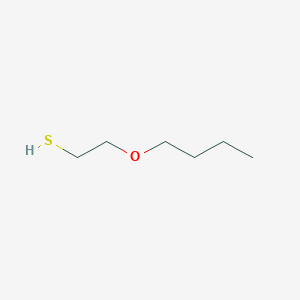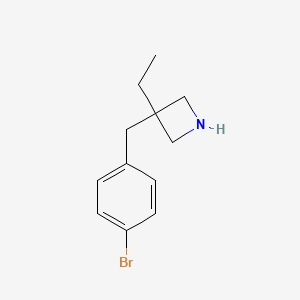
5-Ethyl-1-(2-hydroxyethyl)-1h-1,2,3-triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-1-(2-hydroxyethyl)-1h-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that contains a triazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both carboxylic acid and hydroxyethyl groups makes it a versatile molecule for further chemical modifications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-1-(2-hydroxyethyl)-1h-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is often catalyzed by copper(I) ions and proceeds under mild conditions, yielding the triazole ring with high specificity.
-
Step 1: Synthesis of Azide Intermediate
- React ethylamine with sodium nitrite in the presence of hydrochloric acid to form the corresponding ethyl azide.
- Reaction conditions: 0-5°C, aqueous medium.
-
Step 2: Cycloaddition Reaction
- Combine the ethyl azide with propargyl alcohol in the presence of copper(I) bromide and sodium ascorbate.
- Reaction conditions: Room temperature, aqueous or organic solvent.
-
Step 3: Hydrolysis
- Hydrolyze the resulting triazole compound to introduce the carboxylic acid group.
- Reaction conditions: Acidic or basic medium, elevated temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethyl-1-(2-hydroxyethyl)-1h-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
-
Oxidation: : The hydroxyethyl group can be oxidized to form a carbonyl group.
- Reagents: Potassium permanganate, chromium trioxide.
- Conditions: Aqueous or organic solvent, elevated temperature.
-
Reduction: : The carboxylic acid group can be reduced to an alcohol.
- Reagents: Lithium aluminum hydride, borane.
- Conditions: Anhydrous solvent, low temperature.
-
Substitution: : The hydroxyethyl group can be substituted with other functional groups.
- Reagents: Alkyl halides, acyl chlorides.
- Conditions: Organic solvent, base catalyst.
Major Products
- Oxidation of the hydroxyethyl group yields 5-Ethyl-1-(2-oxoethyl)-1h-1,2,3-triazole-4-carboxylic acid.
- Reduction of the carboxylic acid group yields 5-Ethyl-1-(2-hydroxyethyl)-1h-1,2,3-triazole-4-methanol.
- Substitution reactions can yield various derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
5-Ethyl-1-(2-hydroxyethyl)-1h-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drugs for treating various diseases.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Bioconjugation: The triazole ring is a common motif in bioconjugation chemistry, allowing for the attachment of biomolecules to various surfaces or other molecules.
Catalysis: It can act as a ligand in coordination chemistry, forming complexes with metals that can be used as catalysts in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 5-Ethyl-1-(2-hydroxyethyl)-1h-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to the target.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Methyl-1-(2-hydroxyethyl)-1h-1,2,3-triazole-4-carboxylic acid
- 5-Propyl-1-(2-hydroxyethyl)-1h-1,2,3-triazole-4-carboxylic acid
- 5-Ethyl-1-(2-methoxyethyl)-1h-1,2,3-triazole-4-carboxylic acid
Uniqueness
5-Ethyl-1-(2-hydroxyethyl)-1h-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both the ethyl and hydroxyethyl groups, which provide specific steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H11N3O3 |
|---|---|
Peso molecular |
185.18 g/mol |
Nombre IUPAC |
5-ethyl-1-(2-hydroxyethyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C7H11N3O3/c1-2-5-6(7(12)13)8-9-10(5)3-4-11/h11H,2-4H2,1H3,(H,12,13) |
Clave InChI |
KVRKCZRZJDPOAZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(N=NN1CCO)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[4-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]methanol](/img/structure/B13524406.png)
![N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamidehydrochloride](/img/structure/B13524421.png)






![2-{[(tert-butoxy)carbonyl][(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-2-yl)methyl]amino}acetic acid](/img/structure/B13524454.png)

![Methyl7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylate](/img/structure/B13524457.png)

